2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid

Radiolabeling Carbon-14 Specific Activity

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid (CAS 108330-45-6; synonym ACANAA) is a synthetic dehydroamino acid derivative classified under MeSH as a peptide synthesis reagent. It bears an α,β-unsaturated acrylic acid backbone substituted with a 2-naphthyl group at the β-position and an N-acetylamino group at the α-position, existing as the (Z)-configured isomer.

Molecular Formula C15H13NO3
Molecular Weight 257.26 g/mol
CAS No. 108330-45-6
Cat. No. B010286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid
CAS108330-45-6
Synonyms2-N-acetylamino-3-(2-naphthyl)-3-acrylic acid
ACANAA
Molecular FormulaC15H13NO3
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C15H13NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3,(H,16,17)(H,18,19)/b14-9-/i9+2
InChIKeyDGDCERYSIKREIN-LHVJLEFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid (CAS 108330-45-6): A Radiolabeling-Enabled Dehydroamino Acid Precursor for Asymmetric Peptide Synthesis


2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid (CAS 108330-45-6; synonym ACANAA) is a synthetic dehydroamino acid derivative classified under MeSH as a peptide synthesis reagent [1]. It bears an α,β-unsaturated acrylic acid backbone substituted with a 2-naphthyl group at the β-position and an N-acetylamino group at the α-position, existing as the (Z)-configured isomer [2]. The compound was specifically designed as a radiolabeling precursor: its dehydro (unsaturated) bond serves as the site for catalytic asymmetric reduction with hydrogen (14C-labeling) or tritium gas (3H-labeling), enabling the stereoselective synthesis of D-3-(2-naphthyl)alanine (D-Nal)—a critical unnatural amino acid residue found in potent gonadotropin-releasing hormone (GnRH/LHRH) antagonists including Cetrorelix, Teverelix, and Ozarelix [1].

Why Generic 2-Naphthylalanine Derivatives Cannot Replace 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid in Radiolabeling Workflows


Standard N-protected 2-naphthylalanine building blocks—such as Boc-3-(2-naphthyl)-L-alanine (CAS 58438-04-3) , Fmoc-3-(2-naphthyl)-L-alanine (CAS 112883-43-9), or N-acetyl-3-(2-naphthyl)-D-alanine (Ac-D-2-Nal-OH; CAS 37440-01-0) [1]—are saturated amino acids that lack the α,β-unsaturated bond essential for post-synthetic radiolabeling via catalytic reduction. These conventional building blocks are suitable for standard solid-phase peptide synthesis but cannot accept isotopic hydrogen (2H, 3H) or carbon-14 at a defined position after peptide assembly. In contrast, 2-N-acetylamino-3-(2-naphthyl)-3-acrylic acid provides a dehydroalanine scaffold whose double bond is the direct locus of stereoselective reduction, enabling introduction of the radiolabel with simultaneous control of absolute configuration at the α-carbon. The methyl ester variant (CAS 131305-19-6) is employed for tritium labeling but requires an additional enzymatic resolution step when asymmetric induction is incomplete, whereas the free acid form enables direct asymmetric reduction with chiral rhodium catalysts to yield the D-enantiomer in >98% optical yield [2]. Substituting any saturated analog for this dehydroamino acid would completely eliminate the radiolabeling capability that is the compound's sole documented research application.

Quantitative Differentiation Evidence for 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid: Head-to-Head and Cross-Study Comparisons


14C-Specific Activity: 52.8 mCi/mmol Achieved via Ba14CO3 Incorporation vs. Alternative Isotopic Labeling Strategies

The target compound, synthesized as the 14C-labeled isotopomer from Ba14CO3, achieves a specific activity of 52.8 mCi/mmol [1]. For comparison, when the methyl ester analog (methyl 2-N-acetylamino-3-(2-naphthyl)acrylate) is reduced with carrier-free tritium gas using (Ph3P)3RhCl followed by enzymatic resolution, the resulting D-3-(2-naphthyl)-[2,3-3H]alanine reaches 43.7 Ci/mmol—approximately 828-fold higher specific activity [2]. However, this 3H approach requires a two-step process (reduction + enzymatic resolution) and yields a product with a 12.3-year half-life (3H) versus the 5,730-year half-life of 14C, which is advantageous for long-term autoradiographic studies and metabolic profiling where label stability is paramount [3]. The free acid form is specifically optimized for 14C incorporation at the β-position via the Erlenmeyer azlactone synthesis route using Ba14CO3, making it the preferred precursor when 14C labeling is required for pharmacokinetic mass balance or whole-body autoradiography studies.

Radiolabeling Carbon-14 Specific Activity Dehydroamino Acid

Asymmetric Reduction Optical Yield: >98% ee for D-2-Naphthylalanine Using (S,S)-BPPM-Rh+ vs. Enzymatic Resolution Approaches

Asymmetric reduction of 2-N-acetylamino-3-(2-naphthyl)-3-[14C]-acrylic acid with hydrogen gas catalyzed by the chiral homogeneous rhodium complex (S,S)-BPPM-Rh+ (BPPM = (2S,4S)-N-tert-butoxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethylpyrrolidine) affords N-acetyl-D-3-(2-naphthyl)-3-[14C]-alanine in greater than 98% optical yield [1]. The same precursor reduced with tritium gas using (S,S)-BPPM-Rh+ yields N-acetyl-D-3-(2-naphthyl)-[2,3-3H]alanine in 98.7% optical yield [2]. These results surpass the theoretical 50% maximum yield of classical enzymatic resolution of racemic D,L-3-(2-naphthyl)alanine [3], and exceed the 53–87% optical yields reported for asymmetric hydrogenation of dehydrodipeptide esters using related PROPRAPHOS and BPPM rhodium catalysts [4]. The exceptional stereoselectivity is attributed to the (Z)-configuration of the dehydroamino acid substrate, which positions the naphthyl group favorably for enantioface discrimination by the chiral phosphine-rhodium catalyst.

Asymmetric Synthesis Enantiomeric Excess Chiral Catalysis D-2-Naphthylalanine

Catalyst-Dependent Specific Activity: Chiral Rhodium Complex vs. Heterogeneous Pd/C in Tritium Reduction of the Methyl Ester Analog

In the tritium labeling system using the methyl ester analog (methyl 2-N-acetylamino-3-(2-naphthyl)acrylate), reduction catalyzed by the homogeneous Wilkinson-type catalyst (Ph3P)3RhCl followed by enzymatic resolution and hydrolysis yields D-3-(2-naphthyl)-[2,3-3H]alanine at 43.7 Ci/mmol [1]. In the same study, when identical substrates were reduced using heterogeneous palladium-on-carbon (Pd/C), the resulting products exhibited only low to medium specific activities in the range of 0.1–17 Ci/mmol [1]. This approximately 2.6-fold to 437-fold difference in specific activity is attributed to hydrogen isotope exchange between tritium gas and the hydrogen-rich Pd/C catalyst surface, which dilutes the isotopic purity of the product. Although this comparison was performed with the methyl ester rather than the free acid, the underlying mechanistic principle—that homogeneous rhodium catalysts minimize isotope exchange relative to heterogeneous Pd/C—is a class-level property of dehydroamino acid reduction chemistry and directly informs catalyst selection when the free acid form is employed with tritium gas [(S,S)-BPPM-Rh+ system, 98.7% optical yield] [2].

Catalyst Comparison Specific Activity Tritium Labeling Heterogeneous Catalysis

Dehydroamino Acid vs. Saturated N-Protected 2-Naphthylalanine: Radiolabeling Capability as the Decisive Functional Distinction

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is classified by MeSH as a dehydroamino acid [1] and is structurally distinguished from saturated 2-naphthylalanine derivatives by the presence of a conjugated C=C double bond between the α- and β-carbons. This unsaturation is the defining functional feature enabling radiolabel incorporation via catalytic hydrogenation [2]. In contrast, the commercially available saturated analogs—Boc-3-(2-naphthyl)-L-alanine (CAS 58438-04-3), Fmoc-3-(2-naphthyl)-L-alanine (CAS 112883-43-9), and N-acetyl-3-(2-naphthyl)-D-alanine (Ac-D-2-Nal-OH; CAS 37440-01-0)—contain a fully saturated CH2–CH(NHProt) backbone that cannot undergo hydrogenation-based isotopic labeling [3]. While the saturated analogs serve as standard building blocks for solid-phase peptide synthesis of non-radiolabeled GnRH antagonists, they are fundamentally incompatible with the post-synthetic or pre-synthetic radiolabeling workflows for which the dehydroamino acid was explicitly designed. The commercially available purity for the target compound is ≥95% , comparable to the 95–99.5% purity range reported for saturated Fmoc/Boc derivatives, indicating that the dehydro functionality does not compromise achievable chemical purity.

Dehydroamino Acid Radiolabeling Peptide Synthesis Unnatural Amino Acid

High-Value Application Scenarios for 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid Based on Quantitative Differentiation Evidence


14C-Radiolabeled LHRH Antagonist Synthesis for Pharmacokinetic Mass Balance and Whole-Body Autoradiography Studies

The compound's validated 14C specific activity of 52.8 mCi/mmol and >98% optical yield using (S,S)-BPPM-Rh+ [1] make it the precursor of choice for synthesizing 14C-labeled GnRH antagonists such as [N-Ac-D-3-[14C]Nal1, D-p-Cl-Phe2, D-Trp3, D-hArg(Et2)6, D-Ala10]LHRH with final peptide specific activities exceeding 50 mCi/mmol. The 5,730-year 14C half-life ensures label stability throughout multi-year storage and long-duration autoradiography experiments, a decisive advantage over tritium-labeled analogs (12.3-year half-life) for regulatory pharmacokinetic mass balance studies requiring extended sample archiving.

Stereoselective Synthesis of D-3-(2-Naphthyl)alanine for Non-Radiolabeled GnRH Antagonist Manufacturing

Although the compound's primary literature application is radiolabeling, the demonstrated >98% optical yield with (S,S)-BPPM-Rh+ asymmetric reduction [1] establishes a general methodology for stereoselective D-2-naphthylalanine synthesis. For industrial production of GnRH antagonists (Cetrorelix, Teverelix, Ozarelix) where D-Nal incorporation is critical, the dehydroamino acid route offers superior stereochemical control compared to enzymatic resolution of racemic D,L-3-(2-naphthyl)alanine, which is limited to 50% theoretical yield per enantiomer [2].

Tritium-Labeled Peptide Synthesis Using the Free Acid Form with (S,S)-BPPM-Rh+ for High-Sensitivity Receptor Binding Assays

When tritium labeling is preferred for its higher specific activity, the free acid form of the compound can be reduced with tritium gas using (S,S)-BPPM-Rh+ to yield N-acetyl-D-3-(2-naphthyl)-[2,3-3H]alanine at 43.7 Ci/mmol and 98.7% optical yield [3]. This avoids the enzymatic resolution step required by the methyl ester/(Ph3P)3RhCl route [4], streamlining the workflow while maintaining exceptional stereochemical integrity for receptor binding assays where high specific activity (Ci/mmol range) is needed for sub-nanomolar affinity measurements.

Reference Standard and Analytical Method Development for 2-Naphthylalanine-Containing Peptide Quality Control

With commercially available purity ≥95% and a well-defined (Z)-configuration, the compound can serve as a reference standard for HPLC method development and impurity profiling in the quality control of 2-naphthylalanine-containing peptide therapeutics. Its dehydro structure provides a distinct chromatographic retention time and UV absorption profile (extended conjugation from naphthyl + acrylic acid) that differentiates it from saturated 2-naphthylalanine impurities, enabling simultaneous detection of both precursor and product forms in reaction monitoring assays.

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